
4-Hidroxiquinolina-3-carboxilato de etilo
Descripción general
Descripción
Ethyl 4-hydroxyquinoline-3-carboxylate is a compound that belongs to the quinolone family, which is a class of compounds known for their broad spectrum of biological activities, including antibacterial properties. The compound is characterized by the presence of a quinoline core, a hydroxy group at the 4-position, and a carboxylate group at the 3-position, with an ethyl ester moiety.
Synthesis Analysis
The synthesis of ethyl 4-hydroxyquinoline-3-carboxylate derivatives has been explored through various methods. One approach involves the intramolecular cyclization of ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate to form diethyl 4-hydroxyquinoline-2,3-dicarboxylate, which is a related compound . Another method includes the cyclocondensation of isatoic anhydride with ethyl acetoacetate to prepare ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and its derivatives . Additionally, the synthesis of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates has been achieved using monoethyl malonate as an acylating agent in the presence of N,N'-dicyclohexylcarbodiimide .
Molecular Structure Analysis
The molecular structure of ethyl 4-hydroxyquinoline-3-carboxylate derivatives has been characterized using various spectroscopic techniques. For instance, the structure of ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, a related compound, was confirmed by melting point measurements and NMR spectrometry . X-ray diffraction has also been used to study the structure of ethyl esters of 1-R-2-oxo-4-hydroxyquinoline-3-carboxylic acids .
Chemical Reactions Analysis
Ethyl 4-hydroxyquinoline-3-carboxylate and its derivatives can undergo various chemical reactions. For example, the thermolysis of ethyl esters of 1-R-2-oxo-4-hydroxyquinoline-3-carboxylic acids leads to the formation of complex pyran derivatives . The Friedländer reaction has been employed to synthesize ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate, demonstrating the reactivity of the quinoline core in electrophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 4-hydroxyquinoline-3-carboxylate derivatives are influenced by their molecular structure. The presence of substituents on the quinoline ring can affect the compound's melting point, solubility, and reactivity. For instance, the introduction of a fluoro group in ethyl 1-ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate was part of a study into antibacterial fluoroquinolones, indicating the importance of halogen substituents in medicinal chemistry . The physicochemical properties of 3-hydroxyquinoline-4-carboxylic acids containing ethynyl moiety have also been investigated, highlighting the diversity of quinolone derivatives .
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
Los derivados de quinolina, incluido el 4-Hidroxiquinolina-3-carboxilato de etilo, han mostrado promesa en la investigación anticancerígena. Se sabe que inhiben varias enzimas como la topoisomerasa, la timidilato sintasa y la telomerasa, que son cruciales en la proliferación de células cancerosas . Por ejemplo, se han estudiado modificaciones del this compound para mejorar la actividad citotóxica contra líneas celulares cancerosas como MCF-7 (cáncer de mama), HePG2 (cáncer de hígado) y HCT-116 (cáncer colorrectal) .
Propiedades Antimicrobianas
El núcleo de quinolina es un componente vital en los fármacos con propiedades antimicrobianas. Los derivados del this compound se han explorado por sus actividades antibacterianas, antifúngicas y antimicrobianas, lo que los convierte en valiosos en el desarrollo de nuevos agentes antimicrobianos .
Usos Antiinflamatorios
La inflamación es una respuesta biológica a los estímulos dañinos, y controlarla es crucial para el tratamiento de diversas enfermedades. Los derivados de quinolina exhiben propiedades antiinflamatorias, y el this compound no es la excepción. Se ha utilizado en la síntesis de compuestos destinados a tratar afecciones inflamatorias .
Aplicaciones Antimaláricas
Las quinolinas son históricamente significativas en los fármacos antimaláricos. La síntesis de derivados del this compound se ha dirigido a la creación de compuestos con actividad antiplasmodial, que es esencial para combatir la malaria .
Potencial Antituberculoso
La tuberculosis (TB) sigue siendo un desafío para la salud mundial. Los derivados de quinolina han mostrado actividad antimicobacteriana, lo que es prometedor para el tratamiento de la TB. La investigación sobre el this compound tiene como objetivo desarrollar nuevos agentes terapéuticos contra la TB .
Efectos Antioxidantes
El estrés oxidativo contribuye a diversas enfermedades, y los antioxidantes son cruciales para mitigar este estrés. El this compound ha sido parte de estudios centrados en propiedades antioxidantes, lo que podría conducir al desarrollo de agentes protectores contra el daño oxidativo .
Investigación Cardiovascular
Las enfermedades cardiovasculares son la principal causa de muerte en todo el mundo. Los derivados de quinolina, incluido el this compound, están siendo investigados por sus efectos cardiovasculares, lo que podría allanar el camino para nuevos tratamientos en este campo .
Investigación Anti-SARS-CoV-2 (COVID-19)
La reciente pandemia ha acelerado la investigación sobre fármacos antivirales. El marco del this compound se está explorando por su potencial actividad anti-COVID-19, contribuyendo a la lucha contra esta y otras infecciones virales similares .
Mecanismo De Acción
Target of Action
Quinoline derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in various biochemical pathways .
Mode of Action
The Gould–Jacobs reaction is an organic synthesis for the preparation of quinolines and 4‐hydroxyquinoline derivatives . The mechanism for the Gould–Jacobs reaction begins with a nucleophilic attack from the amine nitrogen followed by the loss of ethanol to form the condensation product. A 6 electron cyclization reaction with the loss of another ethanol molecule forms a quinoline (ethyl 4-oxo-4,4a-dihydroquinoline-3-carboxylate) .
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways, influencing cellular processes such as cell proliferation, apoptosis, and signal transduction .
Pharmacokinetics
The compound’s molecular weight (21722 Da) and structure suggest that it may have suitable properties for absorption and distribution within the body .
Result of Action
Quinoline derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antimalarial, and anticancer effects .
Action Environment
The stability and efficacy of Ethyl 4-hydroxyquinoline-3-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored at room temperature in an inert atmosphere for optimal stability . Additionally, factors such as pH, temperature, and the presence of other molecules can potentially affect the compound’s action .
Safety and Hazards
Direcciones Futuras
The future directions of research on Ethyl 4-hydroxyquinoline-3-carboxylate could involve further exploration of its antiproliferative activity through inhibition of different enzymes . Additionally, enhancing the cytotoxic activity of this compound by changing the side-chain substituent and/or forming a new heterocyclic ring fused to the pyridine ring could be another area of focus .
Propiedades
IUPAC Name |
ethyl 4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)9-7-13-10-6-4-3-5-8(10)11(9)14/h3-7H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEOYBKKSWUSBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10277822 | |
| Record name | ethyl 4-hydroxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10277822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52980-28-6, 26892-90-0 | |
| Record name | Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52980-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052980286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 26892-90-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4345 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 4-hydroxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10277822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.223.532 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C69YF4B94W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Ethyl 4-hydroxyquinoline-3-carboxylate in organic synthesis?
A1: Ethyl 4-hydroxyquinoline-3-carboxylate serves as a crucial intermediate in the multi-step synthesis of 4-hydroxyquinoline-3-carboxylic acid. [] This carboxylic acid derivative is a key intermediate in the production of Ivacaftor, a drug used to treat cystic fibrosis. []
Q2: How is Ethyl 4-hydroxyquinoline-3-carboxylate synthesized according to the provided research?
A2: The research outlines a three-step synthesis:
- Preparation of the precursor: Isatoic anhydrides are reacted with either ethyl malonate or ethyl acetoacetate to yield Ethyl 4-hydroxyquinoline-3-carboxylate derivatives. []
- Chlorination: The Ethyl 4-hydroxyquinoline-3-carboxylate derivative is then chlorinated using phosphorus oxychloride. []
- Condensation: The chlorinated product is condensed with hydrazine or its derivatives, resulting in the formation of new pyrazolo[4,3-c]quinolin-3-one derivatives. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,11S,13S,14R,15S)-14,15-Dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one](/img/structure/B122520.png)
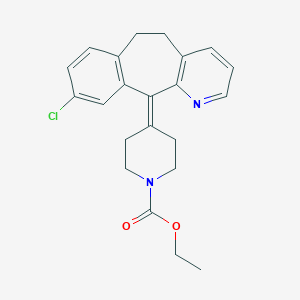
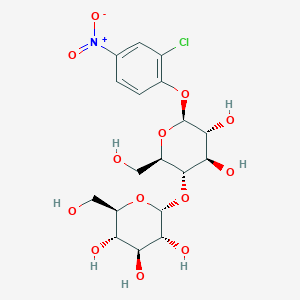
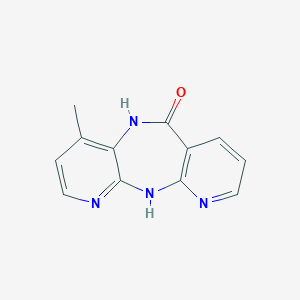

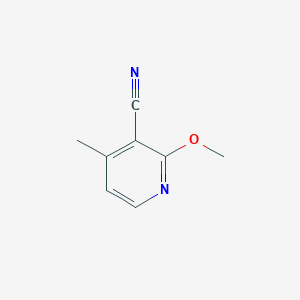

![1-[4-(3-Piperidinopropoxy)benzyl]piperidine](/img/structure/B122538.png)

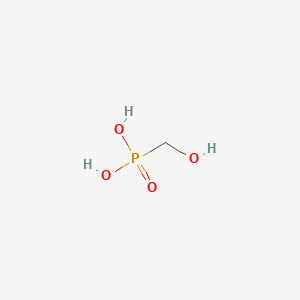
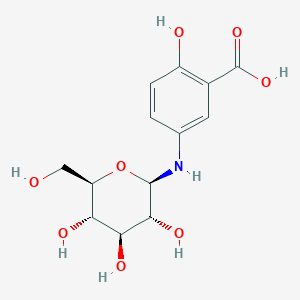
![8-Methoxyimidazo[1,2-A]pyrazine](/img/structure/B122559.png)
